molecular formula C9H12F2O2 B6605571 2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid CAS No. 2228531-27-7

2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid

Cat. No.: B6605571
CAS No.: 2228531-27-7
M. Wt: 190.19 g/mol
InChI Key: ATANYOJJEYZRIZ-UHFFFAOYSA-N
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Description

2-{Bicyclo[221]heptan-2-yl}-2,2-difluoroacetic acid is a chemical compound characterized by the presence of a bicyclo[221]heptane ring structure and two fluorine atoms attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid typically involves the introduction of the difluoroacetic acid group to a bicyclo[2.2.1]heptane derivative. One common method involves the reaction of bicyclo[2.2.1]heptane with difluoroacetic anhydride under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups to the bicyclo[2.2.1]heptane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-{Bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of the difluoroacetic acid group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can result in modulation of biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{Bicyclo[2.2.1]heptan-2-yl}acetamide
  • Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate
  • 2-{Bicyclo[2.2.1]heptan-2-yl}ethanol

Uniqueness

2-{Bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where fluorine atoms play a crucial role in enhancing reactivity and stability .

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O2/c10-9(11,8(12)13)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATANYOJJEYZRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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